Loline, 5,6-dehydro-N-acetyl-

Descripción general

Descripción

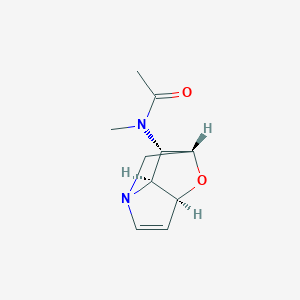

Loline, 5,6-dehydro-N-acetyl- is a member of the loline alkaloid family, which are bioactive natural products known for their insecticidal and insect-deterrent properties. These compounds are typically found in grasses infected by endophytic fungal symbionts of the genus Epichloë. The basic structure of loline alkaloids includes a saturated pyrrolizidine ring, a primary amine at the C-1 carbon, and an internal ether bridge joining two distant ring carbons .

Mecanismo De Acción

Target of Action

It is known that this compound is a type of loline alkaloid , which are often associated with the defense mechanisms of certain plants .

Mode of Action

As a loline alkaloid, it may interact with biological targets to exert its effects

Biochemical Pathways

Given its classification as a loline alkaloid, it may be involved in certain defensive biochemical pathways in plants .

Pharmacokinetics

Pharmacokinetics characterizes drug disposition in the body by studying the time-course of drug concentrations in biofluids and cell/tissue/organ samples and factors governing its ADME processes .

Result of Action

As a loline alkaloid, it may play a role in the defense mechanisms of certain plants .

Action Environment

As a natural product, its production and activity may be influenced by various environmental factors such as temperature, light, and the presence of other organisms .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of loline alkaloids, including 5,6-dehydro-N-acetyl-loline, involves several key steps. One efficient synthesis route incorporates a Sharpless epoxidation, a Grubbs olefin metathesis, and an unprecedented transannular aminobromination, which converts an eight-membered cyclic carbamate into a bromopyrrolizidine . These steps are marked by a high degree of chemo- and stereoselectivity.

Industrial Production Methods: the production of these compounds in research settings often involves the use of high-purity solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone .

Análisis De Reacciones Químicas

Types of Reactions: Loline, 5,6-dehydro-N-acetyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents for oxidation reactions, reducing agents for reduction reactions, and nucleophiles for substitution reactions. Specific conditions vary depending on the desired reaction and product.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxidized derivatives of loline, while substitution reactions can introduce different functional groups at specific positions on the loline structure .

Aplicaciones Científicas De Investigación

Loline, 5,6-dehydro-N-acetyl- has several scientific research applications:

Chemistry: It serves as a model compound for studying the synthesis and reactivity of alkaloids.

Biology: It is used to investigate the interactions between plants, fungi, insects, and bacteria.

Medicine: Its insecticidal properties make it a candidate for developing new pest control agents.

Comparación Con Compuestos Similares

- Loline

- N-formylloline

- N-methylloline

- N-acetylloline

Comparison: Loline, 5,6-dehydro-N-acetyl-, is unique due to the presence of a double bond between the C-5 and C-6 carbons, which is not found in other loline alkaloids. This structural difference may contribute to its distinct biological activity and reactivity .

Actividad Biológica

Loline, 5,6-dehydro-N-acetyl- is a member of the loline alkaloid family, which are bioactive natural products primarily found in grasses that are infected by endophytic fungi from the genus Epichloë. These compounds are notable for their insecticidal properties and play a significant role in plant defense mechanisms. This article delves into the biological activity of Loline, 5,6-dehydro-N-acetyl-, examining its mechanisms of action, biochemical pathways, and potential applications in various fields.

Overview of Loline Alkaloids

Loline alkaloids, including Loline, 5,6-dehydro-N-acetyl-, possess a unique structure characterized by a saturated pyrrolizidine ring and an internal ether bridge. This structural configuration contributes to their diverse biological activities. The presence of a double bond between the C-5 and C-6 carbons distinguishes Loline, 5,6-dehydro-N-acetyl- from other loline alkaloids, potentially influencing its reactivity and biological effects.

The biological activity of Loline, 5,6-dehydro-N-acetyl- is primarily attributed to its interaction with various biological targets:

- Insecticidal Properties : The compound exhibits insecticidal and insect-deterrent effects, making it a candidate for developing new pest control agents. It acts by disrupting the nervous systems of insects upon ingestion.

- Defensive Biochemical Pathways : As part of plant defense mechanisms, Loline alkaloids may influence biochemical pathways that deter herbivory. This includes the production of secondary metabolites that can be toxic or repellent to herbivores.

Pharmacokinetics

Pharmacokinetics studies the absorption, distribution, metabolism, and excretion (ADME) of drugs. For Loline, 5,6-dehydro-N-acetyl-, understanding its pharmacokinetic profile is essential for evaluating its efficacy as a pest control agent. Factors such as environmental conditions (temperature, light) and interactions with other organisms can significantly affect its pharmacokinetics.

Research Findings

Several studies have explored the biological activity of Loline, 5,6-dehydro-N-acetyl-. Key findings include:

- Insect Bioassays : Research has demonstrated that extracts containing Loline alkaloids significantly reduce the survival rates of various insect species. For example, bioassays conducted on Spodoptera frugiperda (fall armyworm) showed a notable decrease in larval weight and survival when exposed to Loline-containing plant extracts.

- Plant Defense Studies : Investigations into the role of Loline alkaloids in plant defense have shown that these compounds enhance resistance against herbivores by inducing stress responses in plants. This includes increased production of phenolic compounds and other secondary metabolites that deter feeding.

Case Studies

- Loline Alkaloid Production in Grasses : A study assessed the impact of environmental factors on the production of Loline alkaloids in perennial ryegrass infected with Epichloë fungi. Results indicated that higher temperatures and drought conditions significantly increased alkaloid concentrations.

- Field Trials for Pest Control : Field trials using Loline-based formulations were conducted to evaluate their effectiveness against common agricultural pests. The trials revealed a substantial reduction in pest populations compared to untreated controls, suggesting potential for practical applications in sustainable agriculture.

Comparative Analysis

To better understand the unique properties of Loline, 5,6-dehydro-N-acetyl-, it is useful to compare it with other related loline alkaloids:

| Compound | Structure Characteristics | Biological Activity |

|---|---|---|

| Loline | No double bond between C-5 and C-6 | Insect deterrent |

| N-formylloline | Formyl group at N position | Antifungal properties |

| N-methylloline | Methyl group at N position | Reduced insecticidal activity |

| N-acetylloline | Acetyl group at N position | Similar insecticidal properties |

| Loline, 5,6-dehydro-N-acetyl- | Double bond between C-5 and C-6 | Enhanced insecticidal activity |

Propiedades

IUPAC Name |

N-methyl-N-[(1R,3S,7S,8S)-2-oxa-6-azatricyclo[4.2.1.03,7]non-4-en-8-yl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O2/c1-6(13)11(2)9-8-5-12-4-3-7(14-8)10(9)12/h3-4,7-10H,5H2,1-2H3/t7-,8+,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RWZPZYGWKYFABR-SGIHWFKDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)N(C)C1C2CN3C1C(O2)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N(C)[C@@H]1[C@H]2CN3[C@@H]1[C@@H](O2)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80173044 | |

| Record name | Loline, 5,6-dehydro-N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

194205-01-1 | |

| Record name | Loline, 5,6-dehydro-N-acetyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0194205011 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Loline, 5,6-dehydro-N-acetyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80173044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.